N-(3,4-dimethoxyphenyl)-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3,4-dimethoxyphenyl)-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide" is a derivative of 1,3,4-oxadiazole, a class of compounds known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazole derivatives has been extensively studied for various biological properties, including anticancer, antibacterial, and enzyme inhibition activities.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from appropriate precursors. For instance, the synthesis of 2-chloro-N-(aryl substituted) acetamide derivatives of 1,3,4-oxadiazole involves linear synthesis, characterized by spectroscopic methods such as LCMS, IR, and NMR . Similarly, other papers describe multistep synthetic routes involving esterification, hydrazide formation, and subsequent cyclization to form the oxadiazole ring, followed by thiolation and final substitution reactions to obtain the desired acetamide derivatives .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized using various spectroscopic techniques. For example, IR, NMR, and mass spectral data are used to confirm the structures of synthesized compounds . These techniques provide information about the functional groups present, the substitution pattern on the oxadiazole ring, and the overall molecular framework.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include acetylation, alkylation, esterification, cyclization, and substitution reactions . These reactions are typically carried out in the presence of bases or catalysts and in polar aprotic solvents to facilitate the formation of the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the substituents on the oxadiazole ring and the acetamide moiety. These properties are crucial for the biological activity of the compounds. For instance, the cytotoxicity of these compounds against various cancer cell lines is determined using assays like the MTT assay, and the IC50 values are obtained to assess their potency . Additionally, the antibacterial and enzyme inhibition activities of these compounds are evaluated to determine their potential as therapeutic agents .

科学的研究の応用

Corrosion Inhibition

A study explored the synthesis and evaluation of acetamide derivatives, including those with structures related to N-(3,4-dimethoxyphenyl)-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide, for their corrosion inhibition properties. These compounds were synthesized via amidation reactions and tested for their corrosion prevention efficiencies in acidic and oil medium, demonstrating promising inhibition efficiencies (Yıldırım & Cetin, 2008).

Material Science

In material science, thermally stable polyimides and a poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group, related to the compound of interest, were synthesized. These materials were characterized for their solubility, thermal behavior, and potential for Co(II) adsorption from aqueous solutions, showing that they could serve as efficient materials for environmental cleanup applications (Mansoori et al., 2012).

Pharmacology

A novel approach in pharmacology involved the synthesis of acetamide derivatives incorporating structures akin to N-(3,4-dimethoxyphenyl)-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide for evaluating their biological activity. One study focused on the creation of novel compounds with potential inhibition against five-lipoxygenase activity protein (FLAP), highlighting their synthesis, characterization, and the pharmacokinetic properties (Latli et al., 2015).

Chemical Synthesis

In the realm of chemical synthesis, the compound's derivatives were investigated for their antimicrobial activities. A notable study synthesized a series of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, evaluating their antibacterial potentials. This research opens pathways for the development of new antibacterial agents, showcasing the compound's versatility in synthesizing biologically active molecules (Iqbal et al., 2017).

特性

IUPAC Name |

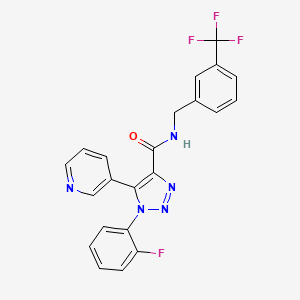

1-(2-fluorophenyl)-5-pyridin-3-yl-N-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F4N5O/c23-17-8-1-2-9-18(17)31-20(15-6-4-10-27-13-15)19(29-30-31)21(32)28-12-14-5-3-7-16(11-14)22(24,25)26/h1-11,13H,12H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRARRGMOINMLPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F)C4=CN=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F4N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2546273.png)

![5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2546276.png)

![3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2546277.png)

![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)

![1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2546285.png)

![{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2546289.png)

![4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2546290.png)

![methyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2546291.png)